1-Ethenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications
1-Ethenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary
In the landscape of modern heterocyclic chemistry, the strategic placement of functional groups on a pyrazole core dictates its utility in drug discovery and materials science. 1-Ethenyl-1H-pyrazole-5-carboxylic acid (also known as 1-vinyl-1H-pyrazole-5-carboxylic acid) represents a highly versatile, bifunctional scaffold. By combining a polymerizable, electron-rich N-vinyl group at the 1-position with a versatile carboxylic acid at the 5-position, this molecule serves as a critical junction for divergent chemical synthesis.
This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthetic protocol, and its downstream applications, grounded in empirical data and established chemical principles.
Structural Dynamics and Physicochemical Profile
The unique reactivity of 1-ethenyl-1H-pyrazole-5-carboxylic acid stems from the spatial proximity of its two primary functional groups. The N-vinyl group and the C5-carboxylic acid are situated on adjacent atoms within the pyrazole ring. This 1,5-substitution pattern creates significant steric hindrance, forcing the vinyl group to adopt specific torsional angles relative to the pyrazole plane. This restricted rotation influences both its coordination chemistry (acting as a bidentate ligand for transition metals) and its reactivity in cycloaddition processes.
To establish a baseline for experimental design, the core quantitative data for this compound is summarized below, verified against1 [1].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-ethenyl-1H-pyrazole-5-carboxylic acid |
| Common Synonyms | 1-vinyl-1H-pyrazole-5-carboxylic acid |
| CAS Registry Number | 899713-15-6 |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Melting Point | 135–137 °C |
| Physical State | Solid powder |
| Key Functional Handles | N1-ethenyl (vinyl), C5-carboxylic acid |
Synthetic Architecture: Controlled Dehydrohalogenation
Direct vinylation of pyrazole-5-carboxylic acid using acetylene gas is notoriously problematic. The highly acidic C5-proton interferes with base- or metal-catalyzed vinylation, often leading to unselective vinyl ester formation or substrate decomposition.
To circumvent this, we employ a stepwise, protective-group-mediated dehydrohalogenation strategy. This approach relies on thermodynamic control and selective reactivity, ensuring high fidelity of the final product.
Protocol: Synthesis via 1-(2-Bromoethyl) Elimination
This protocol is designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and a physical indicator of success, ensuring the operator can verify the reaction's progress without immediate spectroscopic analysis.
Step 1: Carboxylate Masking (Esterification)
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Action: React 1H-pyrazole-5-carboxylic acid with excess methanol and a catalytic amount of concentrated H₂SO₄ under reflux for 12 hours.
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Causality: The free carboxylic acid must be masked as a methyl ester to prevent competitive O-alkylation in the subsequent step. The formation of the ester also increases the lipophilicity of the intermediate, allowing for easy extraction into organic solvents (e.g., ethyl acetate).
Step 2: N-Alkylation
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Action: Dissolve the resulting methyl 1H-pyrazole-5-carboxylate in anhydrous DMF. Add 1.5 equivalents of K₂CO₃ and 2.0 equivalents of 1,2-dibromoethane. Heat to 60 °C for 8 hours.
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Causality: The mild base (K₂CO₃) selectively deprotonates the pyrazole nitrogen. The large excess of 1,2-dibromoethane prevents dimerization (where two pyrazoles attack one dibromoethane molecule), ensuring the formation of the mono-alkylated methyl 1-(2-bromoethyl)-1H-pyrazole-5-carboxylate.
Step 3: Base-Promoted Elimination (Dehydrohalogenation)
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Action: Transfer the isolated intermediate to anhydrous THF at 0 °C. Slowly add 1.2 equivalents of Potassium tert-butoxide (KOtBu).
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Causality: KOtBu is a sterically bulky base. It selectively abstracts the proton adjacent to the bromide via an E2 mechanism to form the N-vinyl group, rather than acting as a nucleophile and attacking the ester carbonyl.
Step 4: Saponification and Self-Validating Precipitation
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Action: To the crude reaction mixture, add an aqueous solution of LiOH (3.0 equivalents) and stir at room temperature for 4 hours. Following hydrolysis, slowly acidify the aqueous layer to pH 2 using 1M HCl.
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Causality & Validation: LiOH selectively cleaves the methyl ester to reveal the carboxylate. The subsequent addition of HCl protonates the carboxylate to form the free 1-ethenyl-1H-pyrazole-5-carboxylic acid. Because the free acid is highly insoluble in cold, acidic water, it rapidly precipitates as a white powder. This precipitation serves as a self-validating visual indicator that the ester hydrolysis was successful and the target molecule has been cleanly generated.
Figure 1: Stepwise controlled synthesis of 1-ethenyl-1H-pyrazole-5-carboxylic acid.
Advanced Reactivity and Field Applications
The bifunctional nature of 1-ethenyl-1H-pyrazole-5-carboxylic acid allows it to be deployed across vastly different scientific domains, from oncology to materials engineering.
Medicinal Chemistry: PI3K Inhibitor Scaffolding
In drug development, the C5-carboxylic acid acts as a critical anchor point for amide coupling. When activated (e.g., using HATU or EDC), the acid can be coupled with complex anilines or aliphatic amines. The resulting 1-ethenyl-1H-pyrazole-5-carboxamides have been extensively documented as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). According to 2 [2], these benzpyrazol derivatives modulate T-cell mediated inflammatory responses, offering therapeutic benefits in respiratory diseases like asthma and COPD. The N-vinyl group provides a rigid, planar vector that interacts favorably with hydrophobic pockets within the kinase active site.
Heterocyclic Scaffolding via Cycloaddition
The N-vinyl moiety is highly susceptible to cycloaddition chemistry. As detailed in contemporary organic synthesis literature regarding3 [3], the ethenyl group readily participates in [2+2] cycloadditions with electron-deficient alkenes (like tetracyanoethylene) or 1,3-dipolar cycloadditions with nitrones. This reactivity allows synthetic chemists to rapidly build complex, sp³-rich multicyclic frameworks (such as isoxazolidine-linked pyrazoles) while retaining the C5-carboxylic acid for late-stage functionalization.
Polymerization and Materials Science
Subjecting the molecule to free-radical initiators (such as AIBN) under thermal conditions triggers the polymerization of the N-vinyl group. This yields poly(1-vinylpyrazole-5-carboxylic acid), a functional polymer featuring a high density of pendant carboxylic acid groups. These polymers are highly effective metal chelators, utilized in the development of solid-supported catalysts and advanced wastewater remediation resins.
Figure 2: Divergent reactivity profiles of the N-vinyl and C5-carboxylic acid moieties.
References
- Sigma-Aldrich. "1-ethenyl-1H-pyrazole-5-carboxylic acid | 899713-15-6".
- Google Patents (US8658635B2). "Benzpyrazol derivatives as inhibitors of PI3 kinases".
- Benchchem. "1H-Pyrazole, 1-ethenyl-3-methyl- | Cycloaddition Chemistry of N-Vinylpyrazoles".
